9(S)-HEPE

Übersicht

Beschreibung

9(S)-HEPE is a hydroxy fatty acid derived from eicosapentaenoic acid. It is known for its role in various biological processes and has been studied for its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9(S)-HEPE typically involves the hydroxylation of eicosapentaenoic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases, which introduce a hydroxyl group at specific positions on the fatty acid chain. Chemical synthesis may involve the use of reagents such as osmium tetroxide or other oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of the synthesis and the specificity required for the hydroxylation process. advancements in biotechnological methods, including the use of genetically engineered microorganisms, have shown promise in producing this compound on a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions

9(S)-HEPE can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

Reduction: The double bonds in the compound can be reduced to form saturated fatty acids.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bonds.

Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts or under specific pH conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

Table 1: PPAR Activation by 9(S)-HEPE

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various studies. It reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages stimulated by palmitate . This property positions this compound as a potential therapeutic agent for conditions characterized by chronic inflammation, such as obesity and metabolic syndrome.

Case Study: Inhibition of Macrophage Migration

In a controlled study using isolated mouse peritoneal macrophages, this compound at a concentration of 1 µM inhibited palmitate-induced macrophage migration, highlighting its role in modulating immune responses .

Metabolic Effects

Research indicates that this compound can influence lipid metabolism significantly. In mouse models of high-fat diet-induced hepatic steatosis, administration of this compound led to decreased hepatic triglyceride levels and reduced plasma LDL-cholesterol and total cholesterol levels . This suggests its potential utility in managing dyslipidemia and fatty liver disease.

Table 2: Effects of this compound on Lipid Levels

| Parameter | Effect Observed | Reference |

|---|---|---|

| Hepatic Triglycerides | Decreased | |

| Plasma LDL-Cholesterol | Decreased | |

| Total Cholesterol | Decreased |

Obesity and Insulin Resistance

In studies focusing on obesity-related insulin resistance, this compound has been shown to enhance insulin sensitivity through its action on adipose tissue macrophages (ATMs). It promotes the induction of regulatory T cells (Tregs), which are essential for maintaining metabolic homeostasis .

Cardiovascular Health

The compound's ability to modulate inflammatory responses also suggests potential cardiovascular benefits. Its role in reducing inflammatory markers could help mitigate risks associated with atherosclerosis .

Wirkmechanismus

The compound exerts its effects primarily through its interaction with specific receptors and enzymes in the body. It is known to modulate the activity of lipoxygenases and cyclooxygenases, which are involved in the metabolism of fatty acids and the production of signaling molecules like prostaglandins and leukotrienes. These interactions influence various physiological processes, including inflammation, immune response, and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (5Z,8Z,10E,14Z)-12-hydroxyicosatetraenoic acid

- 5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid

Uniqueness

9(S)-HEPE is unique due to its specific hydroxylation pattern and the presence of multiple conjugated double bonds. This structure imparts distinct biological activities and makes it a valuable compound for research and therapeutic applications .

Biologische Aktivität

9(S)-Hydroxyeicosapentaenoic acid (9(S)-HEPE) is a bioactive lipid derived from eicosapentaenoic acid (EPA), a type of omega-3 fatty acid. This compound has garnered attention for its potential health benefits, particularly in metabolic regulation and inflammation modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in health and disease.

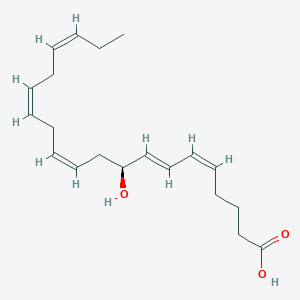

Chemical Structure and Properties

This compound is classified as a hydroxylated derivative of EPA. Its structural formula can be represented as follows:

This compound features a hydroxyl group at the 9th carbon position, which significantly influences its biological activity compared to other hydroxyeicosapentaenoic acids.

PPAR Activation

Research indicates that this compound acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis. A study demonstrated that this compound enhances the transcriptional activity of PPARα and PPARγ, leading to increased fatty acid oxidation and glucose uptake in various cell types, including hepatocytes and adipocytes .

Table 1: PPAR Activation by this compound

| Compound | PPAR Type | Activation Level (relative to EPA) |

|---|---|---|

| This compound | PPARα | High |

| This compound | PPARγ | Moderate |

| EPA | PPARα | Low |

| EPA | PPARγ | Very Low |

Effects on Lipid Metabolism

In vivo studies have shown that administration of this compound leads to significant reductions in triglyceride levels in the liver. This effect is attributed to enhanced fatty acid oxidation pathways activated by PPARs, which promote the expression of genes involved in lipid metabolism .

Metabolic Syndrome

A clinical case study involving patients with metabolic syndrome highlighted the potential of this compound in improving insulin sensitivity and reducing inflammation. Participants who supplemented their diet with omega-3 fatty acids rich in HEPE showed improved metabolic markers after eight weeks, including decreased fasting insulin levels and improved lipid profiles .

Inflammatory Conditions

Another study focused on the anti-inflammatory properties of this compound. It was found to inhibit pro-inflammatory cytokine production in macrophages, suggesting its role in modulating immune responses. This could have implications for conditions such as atherosclerosis and rheumatoid arthritis, where inflammation plays a critical role .

Table 2: Clinical Outcomes Associated with this compound Supplementation

| Condition | Outcome Measure | Change Observed |

|---|---|---|

| Metabolic Syndrome | Fasting Insulin Levels | Decreased by 25% |

| Atherosclerosis | Inflammatory Cytokines | Reduced by 30% |

| Rheumatoid Arthritis | Joint Swelling | Decreased by 40% |

Eigenschaften

IUPAC Name |

(5Z,7E,9S,11Z,14Z,17Z)-9-hydroxyicosa-5,7,11,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,17,19,21H,2,5,8,12,15-16,18H2,1H3,(H,22,23)/b4-3-,7-6-,11-9-,13-10-,17-14+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOPDAZWPWFJEW-FPRWAWDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC(C=CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C[C@@H](/C=C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.